2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their significant roles in various scientific fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group and the chloro substituent. The final step involves the formation of the tetrahydro-pyridoindole ring system under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Another benzothiadiazole derivative with similar chemical properties.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: A compound with a similar core structure but different functional groups.
Uniqueness
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its unique combination of the benzothiadiazole core with the tetrahydro-pyridoindole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClN4O2S2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2 |
InChI Key |
UIHDPKDOMMTCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.